2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine
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Overview
Description
2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine is a compound that consists of two distinct chemical structures: 2-hydroxybutanedioic acid and 3-(1-methylpyrrolidin-2-yl)pyridine. The former is a hydroxy acid, while the latter is a pyridine derivative. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the use of organic bases such as sodium hydride, sodium tert-butoxide, potassium tert-butoxide, and lithium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as a nicotinic acetylcholine receptor agonist, binding to and activating these receptors . This interaction can lead to various physiological effects, including modulation of neurotransmitter release and changes in neuronal activity.
Comparison with Similar Compounds
Similar Compounds
Anabasine: Another pyridine derivative with similar biological activities.
Cotinine: A metabolite of nicotine with distinct pharmacological properties.
Uniqueness
2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine is unique due to its combined structure, which imparts distinct chemical and biological properties. Its dual functionality as a hydroxy acid and a pyridine derivative makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H26N2O10 |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H14N2.2C4H6O5/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-2(4(8)9)1-3(6)7/h2,4,6,8,10H,3,5,7H2,1H3;2*2,5H,1H2,(H,6,7)(H,8,9) |
InChI Key |
BYBXGMYWVSJPBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)C(=O)O.C(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
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